dimethyl 2-[6-methoxy-2,2-dimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that features a quinoline core, a thienyl group, and a dithiole moiety
Preparation Methods
The synthesis of DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the thienyl group and the dithiole moiety. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thienyl positions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar compounds to DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives, thienyl-containing compounds, and dithiole-based molecules. What sets this compound apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. Similar compounds include:
Quinoline derivatives: Such as chloroquine and quinine.
Thienyl-containing compounds: Such as thiophene and its derivatives.
Dithiole-based molecules: Such as dithiothiones and dithiolenes.
Properties
Molecular Formula |
C25H23NO6S4 |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
dimethyl 2-[6-methoxy-2,2-dimethyl-3-sulfanylidene-1-(2-thiophen-2-ylacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C25H23NO6S4/c1-25(2)21(33)18(24-35-19(22(28)31-4)20(36-24)23(29)32-5)15-11-13(30-3)8-9-16(15)26(25)17(27)12-14-7-6-10-34-14/h6-11H,12H2,1-5H3 |
InChI Key |
LCLUZZAVLINHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CC4=CC=CS4)C=CC(=C3)OC)C |
Origin of Product |
United States |
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